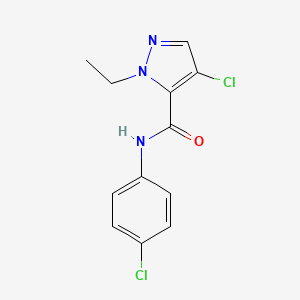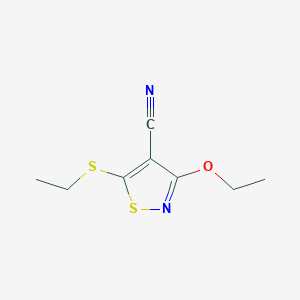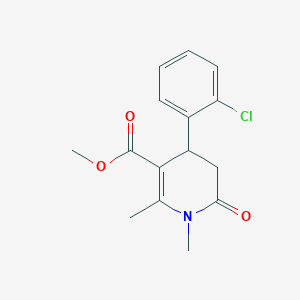
4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as CPEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPEC belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of CPEC is not fully understood. However, it has been proposed that CPEC exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent inhibition of prostaglandin synthesis. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancers. By inhibiting COX-2, CPEC may exert its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
CPEC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. CPEC has also been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. Additionally, CPEC has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPEC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, CPEC has been extensively studied and its biological activities are well characterized. However, there are also limitations to the use of CPEC in lab experiments. CPEC has been found to exhibit potential toxicity and its safety profile needs to be further studied. Additionally, the exact mechanism of action of CPEC is not fully understood and further studies are needed to elucidate its biological effects.
Direcciones Futuras
There are several future directions for research on CPEC. One potential direction is to further study the potential antitumor activity of CPEC and its use in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of CPEC and its biological effects. Another potential direction is to study the potential neuroprotective effects of CPEC and its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to assess the safety profile of CPEC and its potential toxicity.
Métodos De Síntesis
CPEC can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with ethyl hydrazine, followed by the reaction of the resulting product with 4-chlorophenyl hydrazine and acetic anhydride. The final product, CPEC, is obtained through the reaction of the intermediate product with 2,4-dichlorobenzoyl chloride and ammonium hydroxide. The purity of the synthesized CPEC can be confirmed through various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
CPEC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects. CPEC has also been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. Additionally, CPEC has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-2-17-11(10(14)7-15-17)12(18)16-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRPHMQAYCIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5907365.png)

![N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5907384.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5907394.png)
![ethyl 3-(2-chlorophenyl)-3-({2,4-dichloro-5-[(cyclopropylamino)sulfonyl]benzoyl}amino)propanoate](/img/structure/B5907401.png)
![ethyl 5-[(diethylamino)methyl]-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5907405.png)
![methyl [1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B5907412.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide](/img/structure/B5907454.png)

![2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5907466.png)
![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5907489.png)
![N'-[1-(2-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5907497.png)
